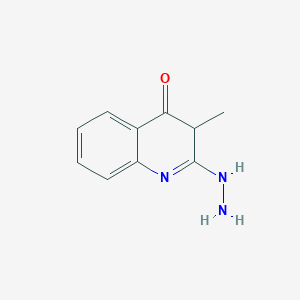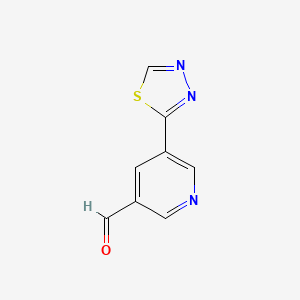
3,3-Dimethylindoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylindoline-2-carboxylic acid is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a carboxylic acid group at the second position and two methyl groups at the third position of the indoline ring, which contributes to its unique chemical properties.
準備方法
The synthesis of 3,3-Dimethylindoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis is a well-known method for preparing indole derivatives, including this compound. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst .
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve the desired product efficiently .
化学反応の分析
3,3-Dimethylindoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
3,3-Dimethylindoline-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, indoline derivatives are investigated for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .
In the pharmaceutical industry, this compound is used in the development of drugs targeting various diseases. Its unique structure allows for interactions with specific biological targets, making it a valuable scaffold for drug discovery .
作用機序
The mechanism of action of 3,3-Dimethylindoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the indoline ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects .
類似化合物との比較
3,3-Dimethylindoline-2-carboxylic acid can be compared with other indoline derivatives, such as indole-2-carboxylic acid and 3-methylindoline. While these compounds share a similar core structure, the presence of additional methyl groups in this compound imparts unique chemical and biological properties. For example, the additional methyl groups can influence the compound’s solubility, stability, and binding affinity to biological targets .
Similar compounds include:
- Indole-2-carboxylic acid
- 3-Methylindoline
- Indole-3-acetic acid
These compounds are also widely studied for their biological activities and potential therapeutic applications.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
3,3-dimethyl-1,2-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-11(2)7-5-3-4-6-8(7)12-9(11)10(13)14/h3-6,9,12H,1-2H3,(H,13,14) |
InChIキー |
YMUDQRAMMLNXAE-UHFFFAOYSA-N |
正規SMILES |
CC1(C(NC2=CC=CC=C21)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11907386.png)
![6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11907400.png)



![1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11907416.png)

![Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]-](/img/structure/B11907429.png)


![Naphtho[2,3-d]thiazole](/img/structure/B11907443.png)



